1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt
Description
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt (hereafter referred to as TPS-Na) is a functionalized organosilicon compound with a sulfonic acid group and a trihydroxysilyl moiety. Its structure enables dual functionality:
- Silanol reactivity: The trihydroxysilyl group (-Si(OH)₃) allows covalent bonding to silica-based supports (e.g., mesoporous SBA-15), making it a critical agent for surface modification .
- Acidic and redox properties: The sulfonic acid group (-SO₃H) provides Brønsted acidity, while its sodium salt form enhances solubility and ionic interactions.
Applications:
TPS-Na is primarily used in catalysis, where it modifies vanadium-loaded SBA-15 catalysts. It oxidizes V⁴⁺ to V⁵⁺, reduces Lewis acid sites (LAS), and partially removes vanadium species, enhancing catalytic stability .
Properties
CAS No. |
70942-25-5 |
|---|---|
Molecular Formula |
C3H9NaO6SSi |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
sodium;3-trihydroxysilylpropane-1-sulfonate |
InChI |
InChI=1S/C3H10O6SSi.Na/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
DRMWCVOIZCFPJT-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Si](O)(O)O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Reaction of 3-Chloropropanesulfonic Acid with Triphenylsilanol
The most commonly reported laboratory synthesis involves the nucleophilic substitution reaction between 3-chloropropanesulfonic acid and triphenylsilanol under alkaline conditions. This method introduces the trihydroxysilyl group onto the propanesulfonic acid backbone.
-
$$
\text{3-chloropropanesulfonic acid} + \text{triphenylsilanol} \xrightarrow[\text{alkaline}]{\text{conditions}} \text{1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt}
$$ -
- The reaction proceeds via substitution of the chlorine atom by the silanol group.
- Alkaline conditions facilitate deprotonation and nucleophilic attack.
- The product is typically isolated as the monosodium salt to enhance stability and solubility.
-
- Silica nanoparticles can be used as a core substrate, onto which the compound is covalently grafted via dehydration reactions, enhancing material properties for catalysis or adsorption applications.
| Parameter | Details |
|---|---|
| Starting materials | 3-chloropropanesulfonic acid, triphenylsilanol |
| Reaction conditions | Alkaline medium, controlled temperature |
| Product isolation | Monosodium salt form |
| Industrial variation | Grafting onto silica nanoparticles |
This method is well-documented for producing high-purity material suitable for acid-catalyzed organic synthesis and surface functionalization.
Preparation of 3-Hydroxypropane-1-sulfonic Acid Salts as Precursors
A critical intermediate in the synthesis of the target compound is 3-hydroxypropane-1-sulfonic acid or its salts. These are prepared industrially by the bisulfite addition to allyl alcohol in the presence of oxygen or oxidizing agents.
-
- Allyl alcohol is reacted with an aqueous solution of bisulfite (sodium, potassium, or ammonium) under neutral to weakly alkaline conditions (pH ~7-8).
- Oxygen or oxygen-releasing agents (e.g., hydrogen peroxide) are introduced to facilitate the reaction.
- The reaction is typically conducted at temperatures below 60 °C, often near room temperature.
- Continuous stirring and controlled addition of allyl alcohol ensure optimal oxygen distribution and reaction efficiency.
- The reaction yields the sulfonic acid salt, which can be isolated by acidification, filtration, and recrystallization.
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | 10–60 °C (often room temperature) |
| pH | Neutral to weakly alkaline (up to 7.5) |
| Oxygen supply | Continuous aeration or oxidant addition |
| Stirring speed | High (e.g., 1500 rpm) for oxygen dispersion |
| Sulfite excess | 20–60% above stoichiometric requirement |
-
- Yields of 90–95% of theoretical are reported with optimized conditions.
- The product is purified by recrystallization from alcohol.
-
- The bisulfite adds across the double bond of allyl alcohol.
- Oxygen oxidizes part of the sulfite to sulfate, which is managed by excess sulfite and acid-base neutralization during the reaction.
This process is foundational for producing the sulfonic acid moiety before silanol functionalization.
Neutralization and Functionalization Steps
Following the synthesis of the sulfonic acid salt, neutralization and further functionalization steps are employed to obtain the monosodium salt of 1-propanesulfonic acid, 3-(trihydroxysilyl)-.
-
- The acidic sulfonic acid is neutralized with sodium hydroxide or other bases to form the monosodium salt.
- This step improves aqueous solubility and stability.
-
- The trihydroxysilyl group is introduced or stabilized by controlled hydrolysis and condensation reactions.
- The silanol groups can undergo substitution or condensation to form siloxane bonds, which are critical for grafting onto surfaces or forming polymer networks.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Product Form | Yield/Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-chloropropanesulfonic acid + triphenylsilanol | Alkaline medium, controlled temp | This compound | High purity, scalable industrially |
| Bisulfite addition to allyl alcohol | Allyl alcohol + bisulfite + oxygen | Neutral to weakly alkaline, room temp, vigorous stirring | 3-hydroxypropane-1-sulfonic acid salts (precursor) | 90–95% yield, industrially established |
| Neutralization and functionalization | Sulfonic acid + NaOH or base | Controlled pH, hydrolysis/condensation | Monosodium salt with silanol groups | Enables polymer grafting and surface modification |
Research Findings and Practical Considerations
- The reaction of 3-chloropropanesulfonic acid with triphenylsilanol is sensitive to pH and temperature; alkaline conditions favor substitution without degradation of silanol groups.
- The bisulfite-allyl alcohol reaction requires precise oxygen dispersion and stirring to maximize yield and minimize side reactions such as sulfate formation.
- The silanol groups in the final compound are reactive and can be used to graft onto silica or polymer surfaces, enhancing catalytic or ion-exchange properties.
- Neutralization to the monosodium salt form improves aqueous stability and facilitates handling in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfoxide derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinate derivatives, and various functionalized organosilicon compounds.
Scientific Research Applications
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The compound can act as a catalyst by providing acidic sites that facilitate chemical reactions. Additionally, its organosilicon structure allows it to interact with other silicon-based materials, enhancing their properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key sulfonic acid derivatives are compared below:
Catalytic and Material Modification Roles
TPS-Na vs. Niobium-Containing Analogues :
- TPS-Na reduces LAS in vanadium catalysts by oxidizing V⁴⁺ to V⁵⁺ and partially leaching vanadium (Table 1) .
- Niobium-modified SBA-15 (e.g., from Trejda et al. ) shows similar LAS reduction but lacks redox activity, relying solely on Brønsted acidity for esterification.
Table 1 : Impact of TPS-Na on SBA-15 Catalyst Properties
| Catalyst | Surface Area (m²/g) | Vanadium Content (wt%) | V⁵⁺ Fraction (%) |
|---|---|---|---|
| SBA-15 | 753 | - | - |
| VM/SBA-15 | 562 | 1.7 | 0 |
| TPS/VM/SBA-15 | 457 | 1.3 | 56 |
Key Research Findings
Biological Activity
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt (often referred to as TPS) is a compound of increasing interest in various fields, particularly in catalysis and membrane technology. Its unique chemical structure allows for significant interactions at the molecular level, influencing biological and chemical processes. This article explores the biological activity of TPS, focusing on its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TPS is characterized by its sulfonic acid group and trihydroxysilyl moiety, which provides it with both acidic and silicate functionalities. This dual nature enhances its reactivity and interaction with other compounds.
| Property | Value |
|---|---|
| Molecular Formula | C3H9NaO3S |
| Molecular Weight | 138.17 g/mol |
| pKa | Approximately 1.9 |
| Solubility | Water-soluble |
Mechanism of Biological Activity
The biological activity of TPS can be attributed to several mechanisms:
- Catalytic Activity : TPS has been shown to enhance the oxidation states of certain metals (e.g., vanadium) when used as a catalyst support. This oxidation can influence catalytic reactions significantly, such as those involved in hydrocarbon processing .
- Membrane Interaction : TPS-modified membranes exhibit selective permeability properties, particularly for ammonia over hydrogen and nitrogen. This selectivity is crucial in applications like gas separation technologies .
- Ion Exchange Properties : The sulfonic acid group in TPS allows it to function as an ion exchange material, facilitating the transfer of protons or other cations in various biological systems.
Case Study 1: Vanadium Catalysts
A study demonstrated that treating vanadium-containing catalysts with TPS resulted in the oxidation of vanadium from +4 to +5 oxidation states. This transformation was linked to enhanced catalytic performance due to the increased number of active sites available for reactions .
- Findings :
- The concentration of V5+ increased significantly after treatment.
- The study utilized techniques such as X-ray photoelectron spectroscopy (XPS) and UV-Vis spectroscopy to analyze changes in oxidation states.
Case Study 2: Membrane Technology
Research into TPS-based membranes revealed their superior affinity for ammonia permeation compared to hydrogen and nitrogen at elevated temperatures (50-300 °C). This property is beneficial for applications in environmental management and industrial gas separation processes .
- Performance Metrics :
- Ammonia permeation rates were significantly higher than those for hydrogen and nitrogen.
- Membranes showed stability under various operational conditions.
Research Findings
Recent investigations have highlighted several key aspects of TPS's biological activity:
- Catalytic Efficiency : TPS-modified catalysts showed improved selectivity and activity in oxidation reactions compared to unmodified counterparts.
- Membrane Selectivity : The incorporation of TPS into polymer membranes enhances their selectivity for specific gases, which is critical for efficient separation processes.
- Biocompatibility : Early studies indicate that TPS may exhibit low toxicity levels, making it a candidate for biomedical applications; however, further research is needed to fully understand its biocompatibility.
Q & A
Q. What are the critical steps for synthesizing 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : The compound is synthesized by reacting trihydroxysilane derivatives with propanesulfonic acid under controlled acidic or neutral conditions. Key parameters include maintaining a pH of 6–9 to avoid premature hydrolysis of the trihydroxysilyl group .
- Purity Optimization : Use column chromatography or dialysis (MWCO 1 kDa) to remove unreacted silanol precursors. Confirm purity via FT-IR (peaks at 1050 cm⁻¹ for Si-O-S and 1200 cm⁻¹ for sulfonate groups) and elemental analysis (targeting <1% residual sulfur or silicon impurities) .
Q. How can the structural integrity of this compound be validated in aqueous solutions?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR (400 MHz) with 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) as an internal reference. Key signals: δ 3.2–3.5 ppm (methylene protons adjacent to sulfonate) and δ 1.5–1.8 ppm (Si-CH₂ groups). Ensure no peak broadening, which indicates hydrolysis .
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rh) over 24 hours. Stability is confirmed if Rh remains <5 nm .
Q. What are the primary applications of this compound in materials science?
Methodological Answer:
- Surface Functionalization : The trihydroxysilyl group forms covalent bonds with hydroxylated surfaces (e.g., SiO₂, TiO₂), while the sulfonate group enhances hydrophilicity. Applications include modifying mesoporous silica (e.g., MCM-41) for catalytic or adsorption studies .
- Composite Materials : Acts as a crosslinker in polymer-silica hybrids. Optimize loading at 2–5 wt% to balance mechanical strength and porosity .
Advanced Research Questions
Q. How does the compound’s dual functionality (silanol + sulfonate) influence its interaction with biological membranes?
Methodological Answer:
- Membrane Permeability Assays : Use fluorescent probes (e.g., calcein-AM) in liposome models. Compare leakage rates with and without the compound (0.1–1 mM). The sulfonate group may increase electrostatic repulsion with phospholipid headgroups, reducing permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., DPPC). Key metrics: hydrogen bonding frequency between sulfonate and choline groups, and silanol insertion depth into the hydrophobic core .
Q. What experimental strategies resolve contradictions in reported thermal stability data?
Methodological Answer:
- Controlled TGA Analysis : Conduct thermogravimetric analysis under N₂ (heating rate: 5°C/min). Discrepancies arise from residual water; pre-dry samples at 80°C for 12 hours. Expected degradation onset: 220°C (sulfonate decomposition) and 300°C (Si-O bond cleavage) .
- In Situ FT-IR : Monitor real-time degradation of functional groups. Sudden loss of Si-O-S peaks above 220°C confirms instability .
Q. How can its pore-directing properties be optimized for templating mesoporous materials?
Methodological Answer:
- Co-Templating Approach : Combine with Pluronic F127 (10% w/w) to engineer hexagonal (p6mm) vs. cubic (Im3m) mesostructures. Adjust pH to 2–4 (HCl) to enhance silanol condensation .
- SAXS/N₂ Physisorption : Confirm pore geometry (SAXS) and surface area (BET analysis). Target surface area >700 m²/g and pore size 2–10 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
